molecular formula C13H19N B13310775 3-Cyclohexyl-5-methylaniline

3-Cyclohexyl-5-methylaniline

Cat. No.: B13310775
M. Wt: 189.30 g/mol
InChI Key: KYCGELCESPDQCX-UHFFFAOYSA-N
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Description

3-Cyclohexyl-5-methylaniline is an organic compound belonging to the class of anilines, which are aromatic amines. This compound features a cyclohexyl group and a methyl group attached to the aniline ring, making it a unique derivative of aniline. Anilines are widely used in various industries due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-5-methylaniline typically involves the nitration of cyclohexylbenzene followed by reduction. The nitration process introduces a nitro group to the benzene ring, which is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same nitration and reduction steps but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexyl-5-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Cyclohexyl-5-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique structure.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-5-methylaniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. Its aromatic ring allows for π-π interactions with other aromatic compounds, influencing its reactivity and interactions .

Comparison with Similar Compounds

Uniqueness: 3-Cyclohexyl-5-methylaniline is unique due to the presence of both cyclohexyl and methyl groups on the aromatic ring, which influences its chemical properties and reactivity. This combination of substituents makes it a valuable intermediate in various chemical syntheses and applications .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3-cyclohexyl-5-methylaniline

InChI

InChI=1S/C13H19N/c1-10-7-12(9-13(14)8-10)11-5-3-2-4-6-11/h7-9,11H,2-6,14H2,1H3

InChI Key

KYCGELCESPDQCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N)C2CCCCC2

Origin of Product

United States

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